Egfr/braf-IN-1
Description
EGFR/BRAF-IN-1 (HY-115933) is a 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivative that acts as a dual inhibitor of EGFR and BRAF kinases, with a marked potency against the BRAF V600E mutation (IC50: 45 nM) . It demonstrates robust anticancer activity by inhibiting cancer cell proliferation at a GI50 of 35 nM and exhibits unique antioxidant properties, distinguishing it from other kinase inhibitors .
Properties
Molecular Formula |
C26H28ClN3O4 |
|---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
8-chloro-10-(ethoxymethyl)-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C26H28ClN3O4/c1-2-33-17-22-21-15-19(27)5-8-23(21)30-24(31)16-29(26(32)25(22)30)10-9-18-3-6-20(7-4-18)28-11-13-34-14-12-28/h3-8,15H,2,9-14,16-17H2,1H3 |
InChI Key |
UFZGYOVIIUOGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/braf-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Egfr/braf-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Egfr/braf-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and BRAF kinases.
Biology: Employed in cell signaling studies to understand the role of EGFR and BRAF in cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancers with EGFR and BRAF mutations.
Industry: Utilized in the development of diagnostic assays and screening platforms for kinase inhibitors
Mechanism of Action
Egfr/braf-IN-1 exerts its effects by binding to the ATP-binding sites of both EGFR and BRAF kinases. This binding inhibits their kinase activity, thereby blocking downstream signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring EGFR and BRAF mutations .
Comparison with Similar Compounds
Target Selectivity and Potency
EGFR/BRAF-IN-1 primarily targets EGFR and BRAF V600E, whereas structurally related inhibitors often exhibit broader or divergent kinase inhibition profiles. A key comparator is VEGFR-2/BRAF-IN-1 , a dual inhibitor of VEGFR-2 and BRAF (including wild-type BRAF and BRAF V600E).
| Parameter | This compound | VEGFR-2/BRAF-IN-1 |
|---|---|---|
| Primary Targets | EGFR, BRAF V600E | VEGFR-2, BRAF WT, BRAF V600E |
| IC50 (BRAF V600E) | 45 nM | 63 nM (0.063 µM) |
| IC50 (BRAF WT) | Not reported | 5 nM (0.005 µM) |
| IC50 (VEGFR-2) | N/A | 49 nM (0.049 µM) |
| Anticancer Mechanism | Cell proliferation inhibition (GI50: 35 nM) | Apoptosis induction, G1/S cell cycle arrest |
| Unique Properties | Antioxidant activity | Higher potency against BRAF WT |
| Molecular Weight | Not reported | 642.5 g/mol |
| Molecular Formula | Not reported | C26H20Cl2F3N5O3S2 |
Key Findings :
- BRAF Inhibition: VEGFR-2/BRAF-IN-1 is 9-fold more potent against wild-type BRAF (IC50: 5 nM) than this compound is against BRAF V600E . However, this compound shows superior selectivity for the oncogenic BRAF V600E mutant, a common driver in melanoma and colorectal cancers .
- Secondary Targets: this compound's EGFR inhibition expands its utility to EGFR-driven cancers (e.g., non-small cell lung cancer), while VEGFR-2/BRAF-IN-1’s VEGFR-2 targeting suggests antiangiogenic applications .
Structural and Functional Divergence
- Core Structure: this compound’s 2,3-dihydropyrazinoindole-dione scaffold differs from VEGFR-2/BRAF-IN-1’s complex halogenated aromatic structure . This structural variance may explain differences in off-target effects and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
